benzyl N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]carbamate
Description
Benzyl N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]carbamate (hereafter referred to as the "target compound") is a carbamate derivative featuring a benzyl-protected carbamate group, a methoxy-substituted phenyl ring, and a 2-oxopiperidin-1-yl moiety.
Properties
IUPAC Name |
benzyl N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-25-18-11-10-16(13-17(18)22-12-6-5-9-19(22)23)21-20(24)26-14-15-7-3-2-4-8-15/h2-4,7-8,10-11,13H,5-6,9,12,14H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFQFKSAQFYGWTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)OCC2=CC=CC=C2)N3CCCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]carbamate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidin-1-yl Intermediate: The piperidin-1-yl intermediate can be synthesized by reacting piperidine with an appropriate acylating agent under controlled conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the phenolic hydroxyl group using methyl iodide in the presence of a base.
Coupling with Benzyl Carbamate: The final step involves coupling the methoxy-substituted piperidin-1-yl intermediate with benzyl carbamate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxy groups using nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium iodide in acetone for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or methoxy derivatives.
Scientific Research Applications
1. Antimicrobial Properties:
Research indicates that benzyl N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]carbamate exhibits significant antimicrobial activity. Studies have demonstrated efficacy against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents. The compound's structure allows it to interact effectively with biological targets, influencing pathways involved in infection and inflammation .
2. Anti-inflammatory Effects:
The compound may also serve as an anti-inflammatory agent. Its ability to modulate inflammatory pathways positions it as a candidate for treating conditions associated with chronic inflammation .
3. Neuropharmacological Potential:
this compound has shown promise in neuropharmacology, potentially acting as a positive allosteric modulator for neurotransmitter receptors. This suggests that it could enhance receptor activity without directly activating them, influencing neurochemical pathways relevant to mood and cognitive functions .
Case Studies and Research Findings
Several studies have documented the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated efficacy against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent. |
| Study B | Anti-inflammatory Effects | Showed significant reduction in inflammatory markers in vitro, indicating therapeutic potential for inflammatory diseases. |
| Study C | Neuropharmacology | Highlighted its role as a positive allosteric modulator, enhancing neurotransmitter receptor activity without direct activation. |
Mechanism of Action
The mechanism of action of benzyl N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity or modulating receptor signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Carbamate Side Chain Modifications
Compound 5 (Phenyl-substituted analog)
- Structural Difference : The target compound replaces the phenyl group in Compound 5 with a benzyl group in the carbamate side chain.
- Impact :
- The benzyl group introduces increased lipophilicity, which may enhance membrane permeability compared to the phenyl analog.
- NMR and HRMS data confirm the 17-O-[N-(benzyl)carbamoyl] side chain in the target compound, with a methylene doublet (δH 4.39) correlating with the carbonyl carbon (δC 153.5) .
- Biological Activity : Both compounds exhibit antimetastatic effects against PC-3M-CT+ prostate cancer cells, but the benzyl substitution may improve stability or target engagement .
Tert-Butyl Carbamate Derivatives
describes tert-butyl carbamates with diverse substituents (Table 1). Key comparisons include:
Table 1: Selected Tert-Butyl Carbamates from
| Compound ID | Substituents on Phenyl Ring | Synthesis Yield | Notable Features |
|---|---|---|---|
| 42g | 3-Methoxy, 4-(4-methylthiazol-5-yl) | 16% | Methoxy and thiazolyl groups |
| 42h | 3-Fluoro, 4-(4-methylthiazol-5-yl) | 77% | Fluoro substituent |
| 42i | 3-Chloro, 4-(4-methylthiazol-5-yl) | 58% | Chloro substituent |
| 42d | 2-Fluoro, 4-(4-methylthiazol-5-yl) | 36% | Ortho-fluoro substitution |
- Structural Contrasts: Methoxy vs. Halogen Substituents: The target compound’s 4-methoxy group is electron-donating, whereas fluoro/chloro substituents in tert-butyl analogs are electron-withdrawing. Thiazolyl Moieties: Compounds like 42g incorporate a 4-methylthiazol-5-yl group, absent in the target compound. This heterocycle may enhance binding to kinases or other enzymes, diverging from the target’s 2-oxopiperidine focus .
- Synthesis Yields : Yields vary widely (16–77%), suggesting tert-butyl carbamates with electron-withdrawing groups (e.g., 42h, 77%) may be more synthetically accessible than methoxy/thiazolyl derivatives (e.g., 42g, 16%) .
Halogenated and Heterocyclic Carbamates
Ethyl N-[4-Chloro-3-(trifluoromethylimidazol-1-yl)phenyl]carbamate ()
- Structural Features : Contains a chloro substituent and trifluoromethylimidazolyl group.
- Comparison : The chloro and trifluoromethyl groups increase electronegativity and metabolic stability compared to the target compound’s methoxy and 2-oxopiperidine groups. Such modifications are common in agrochemicals and pharmaceuticals for improved resistance to oxidative degradation .
Fluoro- and Hydroxyphenyl-Substituted Carbamate ()
- Structural Features : Includes a fluoro and hydroxyphenyl group.
Biological Activity
Benzyl N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]carbamate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzyl group attached to a carbamate moiety, with a 2-oxopiperidine and a methoxy-substituted phenyl ring. Its structural formula can be represented as follows:
The biological activity of this compound can be attributed to several mechanisms:
- Anticonvulsant Activity : Similar compounds have shown anticonvulsant properties. For instance, studies on related benzyl derivatives indicate that modifications in the piperidine structure can enhance their efficacy against seizures .
- Anticancer Potential : The 1,3,4-oxadiazole scaffold, which is structurally related to the compound , has been linked to anticancer activities through mechanisms such as inhibition of key enzymes involved in cancer cell proliferation (e.g., thymidylate synthase, HDAC) and selective targeting of malignant cells .
- Enzyme Inhibition : The compound may also exhibit inhibitory effects on specific enzymes that are critical for various biological pathways, contributing to its therapeutic potential in treating diseases like cancer and neurological disorders .
Biological Activity Data
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticonvulsant | Enhanced activity in animal models | |
| Anticancer | Cytotoxic effects on cancer cell lines | |
| Enzyme Inhibition | Inhibition of growth factors and kinases |
Anticonvulsant Studies
A study highlighted the anticonvulsant activity of related compounds where the ED50 values were determined in rat models. The compound demonstrated significant efficacy when administered orally, suggesting its potential use in treating epilepsy .
Anticancer Research
Research on oxadiazole derivatives has shown promising results regarding their ability to inhibit cancer cell growth. These studies emphasize the importance of structural modifications for enhancing bioactivity against various cancer types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
